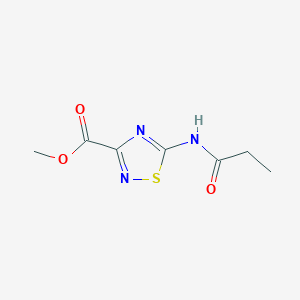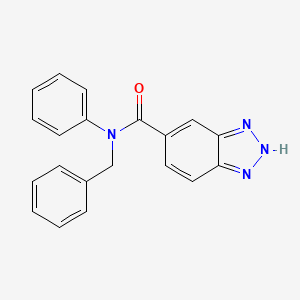![molecular formula C18H23N3O4 B6635964 1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)
1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid, commonly known as Boc-4-piperidone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive molecule for researchers to study.
Aplicaciones Científicas De Investigación
Boc-4-piperidone has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound has been used as a starting material for the synthesis of various bioactive molecules such as antipsychotic agents, anti-inflammatory agents, and anti-tumor agents. Boc-4-piperidone has also been used as a building block for the synthesis of various polymers and materials.
Mecanismo De Acción
The mechanism of action of Boc-4-piperidone is not fully understood. However, it is believed that this compound acts as a prodrug, which is converted into its active form inside the body. The active form of Boc-4-piperidone is believed to inhibit the activity of various enzymes and proteins, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
Boc-4-piperidone has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Boc-4-piperidone has also been shown to exhibit anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-4-piperidone has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. Boc-4-piperidone is also stable under various conditions, making it an ideal compound for various experiments. However, this compound has some limitations, such as its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of Boc-4-piperidone. One of the most promising directions is the development of new drugs based on the structure of Boc-4-piperidone. This compound has shown potential as a starting material for the synthesis of various bioactive molecules, and further research in this area could lead to the development of new drugs for various diseases. Another future direction is the study of the mechanism of action of Boc-4-piperidone, which could provide valuable insights into the physiological processes that this compound affects.
Conclusion:
In conclusion, Boc-4-piperidone is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, and it has shown promise as a starting material for the synthesis of various bioactive molecules. Further research in this area could lead to the development of new drugs for various diseases.
Métodos De Síntesis
Boc-4-piperidone can be synthesized using various methods. One of the most common methods is the reaction between 4-piperidone and benzyl isocyanate, followed by the protection of the amino group using tert-butoxycarbonyl (Boc) group. This reaction results in the formation of Boc-4-piperidone, which can be further purified using various techniques such as chromatography.
Propiedades
IUPAC Name |
1-[1-(benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-16-10-14(17(23)24)12-21(16)15-6-8-20(9-7-15)18(25)19-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLROSLWZLNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(CC2=O)C(=O)O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)
![N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6635902.png)

![N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide](/img/structure/B6635911.png)
![N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6635919.png)

![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)
![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)
![2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)
![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)
